molecular formula C6H12O3 B1268158 Methyl 4-methoxybutanoate CAS No. 29006-01-7

Methyl 4-methoxybutanoate

Cat. No. B1268158
M. Wt: 132.16 g/mol
InChI Key: VHDGWXQBVWAMJA-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A mixture of 18.80 g of (5-bromopyridin-2-yl)hydrazine [77992-44-0] and 14.54 g of methyl 4-methoxybutyrate [29006-01-7] is heated to reflux over 16 hours. The reaction solution is subsequently cooled and purified by means of flash chromatography (SiO2 60F). The title compound is identified on the basis of the Rf value.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
14.54 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][NH2:9])=[N:6][CH:7]=1.[CH3:10][O:11][CH2:12][CH2:13][CH2:14][C:15](OC)=O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:15]([CH2:14][CH2:13][CH2:12][O:11][CH3:10])=[N:9][N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NN
Name
Quantity
14.54 g
Type
reactant
Smiles
COCCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution is subsequently cooled
CUSTOM
Type
CUSTOM
Details
purified by means of flash chromatography (SiO2 60F)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=2N(C1)C(=NN2)CCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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